2-Hydroxy-4,5-dimethoxybenzaldehyde
Overview
Description
2-Hydroxy-4,5-dimethoxybenzaldehyde is a derivative of p-hydroxybenzaldehyde . It is a natural product found in Ligularia veitchiana .
Synthesis Analysis
The synthesis of 2-Hydroxy-4,5-dimethoxybenzaldehyde has been reported by the Vielsmeyer-Haack reaction . The product formation was confirmed by 1H NMR .Molecular Structure Analysis
The molecular formula of 2-Hydroxy-4,5-dimethoxybenzaldehyde is C9H10O4 . The structure of this compound has been investigated .Scientific Research Applications
Antifungal Activity
Specific Scientific Field
Microbiology and Antimicrobials
Summary of the Application
2-Hydroxy-4,5-dimethoxybenzaldehyde has been studied for its antifungal activity. The compound is a type of redox-active benzaldehyde that targets cellular antioxidation .
Methods of Application or Experimental Procedures
The compound was tested against strains of Aspergillus fumigatus, A. flavus, A. terreus, and Penicillium expansum, which are causative agents of human invasive aspergillosis and/or are mycotoxigenic . The yeast Saccharomyces cerevisiae was also used as a model system for identifying gene targets of benzaldehydes .
Results or Outcomes
The study found that natural benzaldehydes targeting cellular antioxidation components of fungi, such as superoxide dismutases, glutathione reductase, etc., effectively inhibit fungal growth . They possess antifungal or chemosensitizing capacity to enhance the efficacy of conventional antifungal agents .
Synthesis of Psychoactive Substances
Specific Scientific Field
Organic Chemistry and Psychoactive Substances
Summary of the Application
2-Hydroxy-4,5-dimethoxybenzaldehyde is a key intermediate in the synthesis of various psychoactive substances, including 2C-H and other related phenethylamines .
Methods of Application or Experimental Procedures
The compound’s physico-chemical properties, including reactivity and synthesis pathways, are of interest in the field of organic chemistry .
Results or Outcomes
The study did not provide specific results or outcomes, but it did highlight the importance of 2-Hydroxy-4,5-dimethoxybenzaldehyde in the synthesis of psychoactive substances .
Infrared Spectroscopy
Specific Scientific Field
Physical Chemistry and Spectroscopy
Summary of the Application
2-Hydroxy-4,5-dimethoxybenzaldehyde is used in infrared spectroscopy studies. Its spectrum can provide valuable information about its molecular structure and chemical bonds .
Methods of Application or Experimental Procedures
The compound’s infrared spectrum is obtained using an infrared spectrometer. The resulting spectrum represents the molecular absorption and transmission, creating a molecular fingerprint of the substance .
Results or Outcomes
The infrared spectrum of 2-Hydroxy-4,5-dimethoxybenzaldehyde can be used to identify the compound or to determine its purity .
Bactericidal Activity
Summary of the Application
2-Hydroxy-4,5-dimethoxybenzaldehyde has been studied for its bactericidal activity. It has been used as a test compound to investigate the bactericidal activity of benzaldehydes against various bacteria .
Methods of Application or Experimental Procedures
The compound was tested against strains of Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica .
Results or Outcomes
The study did not provide specific results or outcomes, but it did highlight the potential of 2-Hydroxy-4,5-dimethoxybenzaldehyde in bactericidal activity studies .
Antioxidant Bioactivity
Specific Scientific Field
Biochemistry and Pharmacology
Summary of the Application
2-Hydroxy-4,5-dimethoxybenzaldehyde has been studied for its antioxidant bioactivity. It has been identified as one of the components in the ethyl acetate extract of Beta vulgaris var. cicla seeds .
Methods of Application or Experimental Procedures
The compound’s free radical-quenching ability, antioxidant bioactivity, and cytotoxicity have been assessed .
Results or Outcomes
The study did not provide specific results or outcomes, but it did highlight the potential of 2-Hydroxy-4,5-dimethoxybenzaldehyde in antioxidant bioactivity studies .
properties
IUPAC Name |
2-hydroxy-4,5-dimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-8-3-6(5-10)7(11)4-9(8)13-2/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKGRPKDQDFXLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450826 | |
Record name | 2-hydroxy-4,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4,5-dimethoxybenzaldehyde | |
CAS RN |
14382-91-3 | |
Record name | 2-hydroxy-4,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-4,5-dimethoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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